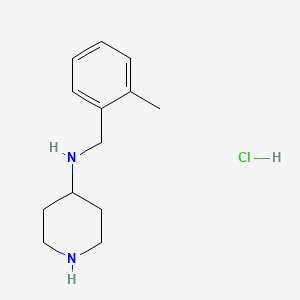

N-(2-Methylbenzyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

“N-(2-Methylbenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2 . It has an average mass of 240.772 Da and a monoisotopic mass of 240.139328 Da .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

Studies have been conducted on the mechanisms of Michael addition polymerizations of different trifunctional amines, including 4-(aminomethyl)piperidine, with diacrylates. This research enhances the understanding of chemical reaction mechanisms and is relevant to the field of organic chemistry.Applications De Recherche Scientifique

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Research highlights the significance of dopamine D2 receptor (D2R) ligands, where compounds with structures similar to N-(2-Methylbenzyl)piperidin-4-amine hydrochloride are explored for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These studies emphasize the pharmacophore's affinity towards D2R, suggesting a critical role in developing treatments for these conditions (Jůza et al., 2022).

Food-borne Amines and Carcinogenicity

Investigations into food-borne amines and amides, which include compounds structurally related to this compound, focus on their role as precursors to carcinogenic N-nitroso compounds. These studies aim to understand the epidemiological significance of these compounds in relation to human cancer incidence, providing insights into the molecular mechanisms of carcinogenesis and potential preventive strategies (Lin, 1986).

Applications in Acrylic Bone Cements

The compound's relevance is also found in the field of biomedical materials, particularly in the curing of acrylic bone cements. Tertiary aromatic amines, akin to this compound, serve as activators in the benzoyl peroxide/amine system, influencing the kinetics and properties of the cured material. This research has implications for the development of biomedical applications, such as denture resins and acrylic bone cements, considering factors like toxicity and thermal trauma during implantation (Vázquez et al., 1998).

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, including derivatives of this compound, are crucial in the stereoselective synthesis of amines and their derivatives. Their application in asymmetric N-heterocycle synthesis highlights the compound's utility in producing pharmacologically relevant structures, such as piperidines and pyrrolidines. This area of research opens pathways to discovering new drugs and natural product analogues (Philip et al., 2020).

Advanced Oxidation Processes and Environmental Remediation

This compound's structural analogs are investigated for their degradation under advanced oxidation processes (AOPs). Studies focus on the efficient removal of nitrogen-containing compounds, including amines, from water and wastewater. These findings are vital for environmental protection and the development of sustainable water treatment technologies (Bhat & Gogate, 2021).

Orientations Futures

The future directions of “N-(2-Methylbenzyl)piperidin-4-amine hydrochloride” could involve further exploration of its synthesis methods and potential pharmacological applications. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction , and thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

The mode of action of a piperidine derivative would depend on its specific structure and the functional groups it contains. It could interact with various biological targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its specific chemical properties .

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

N-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZSQKLDCBPIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289386-50-0 | |

| Record name | 4-Piperidinamine, N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)